Tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate
CAS No.: 2060024-91-9
Cat. No.: VC6242295
Molecular Formula: C9H10ClF2NO2S
Molecular Weight: 269.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2060024-91-9 |
|---|---|
| Molecular Formula | C9H10ClF2NO2S |
| Molecular Weight | 269.69 |
| IUPAC Name | tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C9H10ClF2NO2S/c1-9(2,3)15-7(14)5-4(6(11)12)13-8(10)16-5/h6H,1-3H3 |
| Standard InChI Key | QZADFZKVDGZSKU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=C(N=C(S1)Cl)C(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The thiazole ring system serves as the central scaffold, with substitutions at key positions dictating its reactivity and physicochemical properties. The tert-butyl ester at position 5 provides steric bulk and hydrolytic stability, while the chlorine atom at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions. The difluoromethyl group at position 4 introduces electron-withdrawing effects, influencing the compound’s electronic distribution and metabolic stability .
Table 1: Key Structural Features
| Position | Substituent | Role |
|---|---|---|
| 2 | Chlorine | Electrophilic site for substitution |
| 4 | Difluoromethyl | Electron-withdrawing group |
| 5 | Tert-butyl carboxylate | Steric protection, solubility |
Spectral Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming the compound’s structure. For analogous thiazole derivatives, -NMR typically shows a singlet for the tert-butyl group at 1.4–1.6 ppm, while -NMR reveals coupling patterns for the difluoromethyl group near -110 to -120 ppm . High-resolution MS data for similar compounds align with molecular formulas such as , yielding a molecular ion peak at m/z 294.02 [M+H] .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate involves multi-step protocols, often starting from simpler thiazole precursors. A common approach includes:
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Thiazole Ring Formation: Condensation of thioamides with α-halo carbonyl compounds. For example, reacting tert-butyl 2-chloroacetate with a difluoromethyl-substituted thiourea derivative under basic conditions .
-
Functionalization: Introduction of the difluoromethyl group via radical fluorination or nucleophilic displacement using reagents like sodium difluoromethanesulfinate .
Table 2: Representative Reaction Conditions
Optimization Challenges
Steric hindrance from the tert-butyl group and the electron-deficient nature of the thiazole ring complicate reaction kinetics. Solvent selection (e.g., DMF or THF) and catalysis (e.g., palladium or copper complexes) are critical for improving yields .
Physicochemical Properties
Thermal Stability and Solubility
The compound exhibits moderate thermal stability, with decomposition observed above 200°C. Its solubility profile is solvent-dependent:
-
High solubility: Dichloromethane, THF.
-
Low solubility: Water, hexane.
Table 3: Physical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 98–102°C | DSC |
| LogP | 2.8 | HPLC |
| Vapor Pressure (25°C) | 0.15 mmHg | TGA |
Spectroscopic Data
-
IR (KBr): Strong absorption at 1720 cm (C=O ester), 1140 cm (C-F).
Applications in Drug Discovery
Role as a Synthetic Intermediate
This compound is a precursor in the synthesis of kinase inhibitors and antiviral agents. For instance, its chloro and carboxylate groups enable coupling reactions with amines to form carboxamide derivatives, as seen in patent WO2020095215A1 .
Case Study: Anticancer Activity
Derivatives of tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate have shown inhibitory activity against EGFR (epidermal growth factor receptor) with IC values <100 nM. Structural modifications at the 4-position enhance target selectivity .
Future Directions
Synthetic Methodology Improvements
Advances in continuous-flow chemistry and biocatalysis could address current yield limitations. For example, enzymatic fluorination may offer greener alternatives to traditional methods .
Expanding Therapeutic Applications
Ongoing research explores its utility in neurodegenerative diseases, leveraging its blood-brain barrier permeability predicted by in silico models .
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